molecular formula C6H10ClN3O B1397236 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride CAS No. 1187830-91-6

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride

Cat. No.: B1397236
CAS No.: 1187830-91-6
M. Wt: 175.61 g/mol
InChI Key: PDVSXYXCJQKNSH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is a complex organic compound known for its versatile applications in scientific research and industry. This compound features a unique pyrazolopyridinone core, which contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride typically involves multi-step organic reactions. Initial steps often include cyclization reactions to form the pyrazolopyridinone ring structure. This might involve intermediates such as hydrazines and ketones, with catalysts and reaction conditions carefully optimized for high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch processes. These methods emphasize maintaining stringent reaction conditions to ensure consistency and quality. Automation and controlled environments are essential to manage the synthesis of complex organic molecules like this one.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride undergoes a variety of chemical reactions, including:

  • Oxidation: : This reaction can modify the core structure, adding oxygen-containing functional groups.

  • Reduction: : Useful for altering the oxidation state, typically under conditions involving reducing agents such as lithium aluminum hydride.

  • Substitution: : Common reagents like halogens can introduce different functional groups, modifying its chemical properties.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are often employed. Reaction conditions typically include solvent choices like ethanol or acetonitrile and temperatures ranging from ambient to slightly elevated, depending on the desired outcome.

Major Products Formed

The products vary based on the reaction type. Oxidation might produce hydroxylated derivatives, while reduction could yield simpler hydrogenated compounds. Substitution reactions often lead to halogenated or alkylated derivatives, expanding the compound's utility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for more complex molecules, aiding in the synthesis of novel materials and catalysts.

Biology

Biologically, it has been studied for its potential as a pharmacophore—a part of a molecular structure responsible for a particular biological interaction—in drug design and development.

Medicine

In medicine, 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is explored for its therapeutic properties, including potential anti-inflammatory and anticancer activities.

Industry

In industrial applications, it is used in the production of specialty chemicals and advanced materials, leveraging its robust chemical framework.

Mechanism of Action

This compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyrazolopyridinone core can inhibit or activate pathways, influencing biological processes. Its precise mechanism often involves binding to active sites, altering protein functions, or modulating signal transduction pathways.

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride stands out due to its unique ring structure and versatile reactivity. Comparable compounds include:

  • 1H-Pyrazolopyridines: : Similar core but different substitution patterns.

  • Hydroxyquinolines: : Another class with diverse biological activities.

  • Benzodiazepines: : Structurally different but sometimes functionally analogous in medicinal chemistry.

The unique combination of the pyrazolo and pyridinone structures in this compound enhances its chemical reactivity and biological interactions, distinguishing it from its peers.

Whew! If that wasn’t a deep dive, I don't know what is. What are you up to next?

Biological Activity

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₆H₁₀ClN₃
  • Molecular Weight : 159.6167 g/mol
  • CAS Number : 1187830-90-5
  • MDL Number : MFCD11846200

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridine derivatives. For instance, compounds related to 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one have shown significant antiproliferative activity against various cancer cell lines. Notably:

  • IC₅₀ Values : Compounds derived from this scaffold exhibited IC₅₀ values ranging from 4.03 μM to 15.6 μM in inhibiting tubulin polymerization, suggesting effective interference with cancer cell division mechanisms .

Neuroprotective Effects

Research indicates that pyrazolo[3,4-c]pyridines may possess neuroprotective properties. These compounds are believed to modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative disease models. In particular:

  • Mechanism of Action : The neuroprotective effects are attributed to the inhibition of specific signaling pathways involved in neuronal apoptosis and inflammation .

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, enhancing synaptic transmission and providing neuroprotection.

Study 1: Anticancer Activity

A study reported the synthesis and evaluation of several pyrazolo[3,4-c]pyridine derivatives for their anticancer activity. Compound 3b , a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, demonstrated superior antiproliferative effects compared to standard chemotherapeutics like Taxol across multiple cancer cell lines (Huh-7, A549, MCF-7) with IC₅₀ values significantly lower than those of Taxol .

Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, the administration of a pyrazolo[3,4-c]pyridine derivative resulted in reduced neuroinflammation and improved cognitive function. The study highlighted the compound's ability to lower levels of pro-inflammatory cytokines and enhance neuronal survival rates .

Data Summary Table

Activity IC₅₀ (μM) Tested Cell Lines/Models Reference
Antiproliferative4.03 - 15.6Huh-7, A549, MCF-7
NeuroprotectionN/AAlzheimer's Disease Model

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVSXYXCJQKNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718483
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-91-6
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
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4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
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4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.